N,N'-diformyldityrosine
Description
No evidence provided in the materials explicitly describes the structure, synthesis, or properties of N,N'-diformyldityrosine.
Properties
Molecular Formula |
C20H20N2O8 |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
3-[3-[5-(2-carboxy-2-formamidoethyl)-2-hydroxyphenyl]-4-hydroxyphenyl]-2-formamidopropanoic acid |
InChI |
InChI=1S/C20H20N2O8/c23-9-21-15(19(27)28)7-11-1-3-17(25)13(5-11)14-6-12(2-4-18(14)26)8-16(20(29)30)22-10-24/h1-6,9-10,15-16,25-26H,7-8H2,(H,21,23)(H,22,24)(H,27,28)(H,29,30) |
InChI Key |
OUNKRBSXIMLJRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)NC=O)C2=C(C=CC(=C2)CC(C(=O)O)NC=O)O)O |
Synonyms |
N,N'-bisformyl dityrosine N,N'-bisformyldityrosine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence focuses on structurally distinct N,N-substituted compounds, none of which are tyrosine derivatives. Key limitations include:
(a) N,N-Dimethyltryptamine ():
- A tryptamine alkaloid with psychoactive properties, unrelated to tyrosine derivatives.
- Supplied as a 1 mg/ml methanol solution (SDS: LPM-DMT-943-FB-1LM) .
- No functional or structural overlap with N,N'-diformyldityrosine.
(b) N,N-Diethylacetamide ():
- A polar aprotic solvent (CAS 685-91-6) used in laboratory synthesis .
- Shares an N,N-dialkyl substitution pattern but lacks aromaticity or hydroxyl groups critical to tyrosine derivatives.
(c) N,N-Dimethylformamide (DMF, –7):
- CAS 68-12-2; a versatile solvent with high polarity and thermal stability .
- Structurally distinct from tyrosine-based compounds due to its carboxamide group and absence of phenolic or formyl moieties.
(d) Nitrosamines and Pyrazoles ():
- discusses pyrazole synthesis from dithiomalondiamides, while lists nitroso compounds like nitrosodiethylamine (CAS 55-18-5) .
- These are unrelated to tyrosine derivatives in both reactivity and biological context.
Critical Data Gaps
- Structural Analogues: No tyrosine-derived N,N'-diformyl compounds (e.g., dityrosine crosslinks or formylated peptides) are mentioned.
- Physicochemical Data : Melting points, solubility, or spectroscopic data (NMR/IR) for this compound are absent.
Proposed Research Directions
To address the query, future investigations should prioritize:
Synthesis protocols for this compound.
Comparative studies with formylated amino acids (e.g., N-formylmethionine).
Analysis of stability and reactivity relative to non-formylated dityrosine.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
